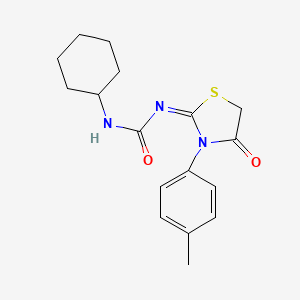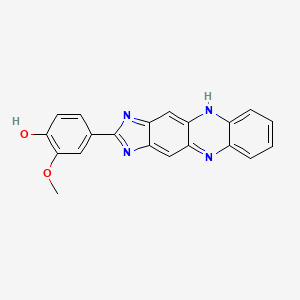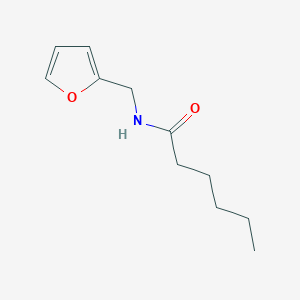
1-Cyclohexyl-3-(4-oxo-3-P-tolyl-thiazolidin-2-ylidene)-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-环己基-3-(4-氧代-3-对甲苯基-噻唑烷-2-亚基)-脲是一种合成有机化合物,属于噻唑烷酮类。
准备方法
合成路线和反应条件
1-环己基-3-(4-氧代-3-对甲苯基-噻唑烷-2-亚基)-脲的合成通常涉及环己基异氰酸酯与噻唑烷酮衍生物的反应。该反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行,在回流条件下进行。然后使用柱色谱法纯化反应混合物以获得所需的产物。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高产率和纯度是必要的。连续流动反应器和自动化合成平台可用于提高效率和可扩展性。
化学反应分析
反应类型
1-环己基-3-(4-氧代-3-对甲苯基-噻唑烷-2-亚基)-脲可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将噻唑烷酮环转化为噻唑烷环。
取代: 亲核取代反应可以在噻唑烷酮环上引入不同的取代基。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或醇盐等亲核试剂可以在碱性条件下使用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而还原可能产生噻唑烷衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗癌症、糖尿病和炎症等疾病方面的治疗潜力。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
1-环己基-3-(4-氧代-3-对甲苯基-噻唑烷-2-亚基)-脲的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能会抑制酶活性,调节受体功能或干扰信号通路,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
噻唑烷二酮: 以其抗糖尿病特性而闻名。
噻唑烷酮: 结构相似,但取代基不同。
脲衍生物: 根据取代基的不同具有多种生物活性。
独特性
1-环己基-3-(4-氧代-3-对甲苯基-噻唑烷-2-亚基)-脲的独特性在于它独特地结合了环己基、噻唑烷酮环和脲部分。这种独特的结构可能赋予与其他类似化合物相比不同的生物活性,并具有化学反应活性。
属性
分子式 |
C17H21N3O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(3E)-1-cyclohexyl-3-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]urea |
InChI |
InChI=1S/C17H21N3O2S/c1-12-7-9-14(10-8-12)20-15(21)11-23-17(20)19-16(22)18-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,22)/b19-17+ |
InChI 键 |
MLUFFBBJMWRVBT-HTXNQAPBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N\2C(=O)CS/C2=N/C(=O)NC3CCCCC3 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

![[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11992167.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)
